2-Bromo-6-(trifluoromethyl)pyridin-4-amine
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Overview
Description
2-Bromo-6-(trifluoromethyl)pyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H3BrF3N2. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields of chemistry due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)pyridin-4-amine typically involves the bromination of 2-amino-4-(trifluoromethyl)pyridine. One common method includes the following steps :
Starting Material: 2-amino-4-(trifluoromethyl)pyridine.
Bromination: The starting material is reacted with bromine in the presence of a suitable solvent such as chloroform.
Reaction Conditions: The reaction mixture is heated to reflux for a specific period, typically around 1 hour.
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids or esters as coupling partners.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: The products of Suzuki-Miyaura coupling are often biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)pyridin-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridin-4-amine depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor of specific enzymes, thereby affecting the biochemical processes within cells .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with the bromine atom at a different position.
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with the amino group at a different position
Uniqueness
2-Bromo-6-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in the synthesis of specialized compounds in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C6H4BrF3N2 |
---|---|
Molecular Weight |
241.01 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4BrF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
VGAHJVPTNNZIKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)N |
Origin of Product |
United States |
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